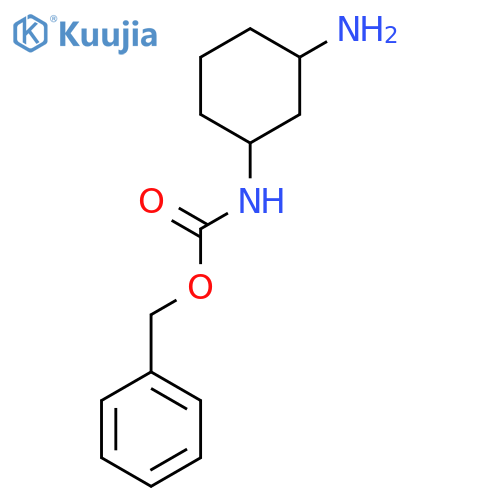Cas no 1223158-00-6 (Benzyl (trans-3-aminocyclohexyl)carbamate)

1223158-00-6 structure
商品名:Benzyl (trans-3-aminocyclohexyl)carbamate
Benzyl (trans-3-aminocyclohexyl)carbamate 化学的及び物理的性質
名前と識別子
-
- Benzyl (trans-3-aminocyclohexyl)carbamate
- benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
- Benzyl [(1R,3R)-3-aminocyclohexyl]carbamate
- AT18980
- AT18995
- Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
- SCHEMBL2124493
- DTXSID90736780
- Benzyl(trans-3-aminocyclohexyl)carbamate
- 1223158-00-6
- 1931931-47-3
- trans-benzyl 3-aminocyclohexylcarbamate
-
- インチ: InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13-/m1/s1
- InChIKey: NFWZARAFTINKJK-CHWSQXEVSA-N
- ほほえんだ: N[C@H]1C[C@@H](CCC1)NC(OCC2=CC=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 248.152477885g/mol
- どういたいしつりょう: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.13
Benzyl (trans-3-aminocyclohexyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200707-1g |
benzyl ((1R,3R)-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95% | 1g |
$729 | 2023-03-07 | |
| Chemenu | CM200707-1g |
benzyl ((1R,3R)-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95% | 1g |
$729 | 2021-06-15 | |
| Crysdot LLC | CD12171075-1g |
Benzyl (trans-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95+% | 1g |
$772 | 2024-07-23 | |
| Alichem | A019140934-1g |
Benzyl (trans-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95% | 1g |
$634.28 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762434-1g |
Benzyl ((1r,3r)-3-aminocyclohexyl)carbamate |
1223158-00-6 | 98% | 1g |
¥5325.00 | 2024-08-09 |
Benzyl (trans-3-aminocyclohexyl)carbamate 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1223158-00-6 (Benzyl (trans-3-aminocyclohexyl)carbamate) 関連製品
- 405057-75-2(Benzyl 4-(methylamino)piperidine-1-carboxylate)
- 16801-63-1(benzyl N-(4-oxocyclohexyl)carbamate)
- 69747-36-0(benzyl N-(5-aminopentyl)carbamate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
